N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is a compound that features a thiophene ring, a benzyl group, and an isoxazole ring. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. Isoxazole is another five-membered ring containing nitrogen and oxygen, often found in various biologically active molecules. The combination of these rings in this compound makes it a compound of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects of these interactions can vary greatly depending on the specific target and the nature of the interaction.
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties
Cellular Effects
Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Isoxazole Ring: Isoxazole rings can be synthesized through metal-free synthetic routes, such as the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts.
Coupling Reactions: The thiophene and isoxazole rings are then coupled using benzylation reactions under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit biological activities.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide, known for their medicinal properties.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide is unique due to the combination of thiophene and isoxazole rings, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHMODIIHIIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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